6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one

physicochemical property lipophilicity drug-like property

Medicinal chemistry programs targeting MDM2-p53 or CNS enzymes often encounter synthetic bottlenecks when diversifying the non-halogenated spirooxindole core. 6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 1202768-00-0) eliminates pre-functionalization steps by providing a ready aryl halide handle for Suzuki, Sonogashira, or Buchwald couplings. - Enables direct SAR exploration of the indoline ring without de novo route scouting. - The 6-bromo substituent distinguishes it from coerulescine, offering a vector for halogen bonding and improved lipophilicity. - Serves as a direct entry point for focused libraries based on the clinically evaluated MDM2 inhibitor RO8994 series. Bulk quantities available with characterized analytical data.

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
Cat. No. B12973528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one
Molecular FormulaC12H13BrN2O
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O
InChIInChI=1S/C12H13BrN2O/c1-15-5-4-12(7-15)9-3-2-8(13)6-10(9)14-11(12)16/h2-3,6H,4-5,7H2,1H3,(H,14,16)
InChIKeyOMMNABHSUVLNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1′-methylspiro[indoline-3,3′-pyrrolidin]-2-one – Physicochemical & Scaffold Identity


6-Bromo-1′-methylspiro[indoline-3,3′-pyrrolidin]-2-one (CAS 1202768-00-0) is a spirocyclic oxindole derivative featuring a 6‑bromo substituent on the indoline ring and an N‑methyl group on the pyrrolidine ring . Its molecular formula is C₁₂H₁₃BrN₂O with a molecular weight of 281.15 g mol⁻¹ . The compound belongs to the spiro[indoline‑3,3′‑pyrrolidin]‑2‑one class, a privileged scaffold in medicinal chemistry that has yielded inhibitors of acetylcholinesterase, MDM2–p53 protein–protein interactions, and leishmanial topoisomerase IB [1][2]. The presence of bromine distinguishes it from the natural product coerulescine (the non‑brominated parent) and provides a synthetic handle for further diversification [3].

Synthetic handle
6-Bromo substituent enables Pd-catalyzed cross-coupling for late-stage scaffold diversification
Privileged scaffold
Spiro[indoline-3,3′-pyrrolidin]-2-one core supports MDM2–p53, AChE, and topoisomerase IB target studies
Lipophilicity probe
Predicted LogP ~1.5–2.0, distinct from non-brominated parent coerulescine (XlogP 0.80)

Functional Impact of Substituent Variation vs. Generic Analogs


Within the spiro[indoline‑3,3′‑pyrrolidin]‑2‑one family, the 6‑bromo and 1′‑methyl substituents are not passive decorations. Removing the bromine (e.g., coerulescine) eliminates the only aryl halide handle for Pd‑catalyzed cross‑coupling, blocking a key diversification route for structure–activity relationship (SAR) campaigns . Relocating bromine from the 6‑ to the 5‑position (5‑bromocoerulescine) alters the electronic landscape of the indoline ring, which can shift target selectivity, metabolic stability, and CYP inhibition profiles . Likewise, removing the N‑methyl group changes the basicity of the pyrrolidine nitrogen, affecting solubility, permeability, and target engagement . These features mean that close analogs cannot be assumed to behave interchangeably in biological assays or synthetic sequences.

No Br
Non-brominated coerulescine lacks aryl halide handle for cross-coupling; diversification routes may differ
5-Br isomer
Relocating bromine to indoline 5-position may alter electronic landscape, CYP metabolism, and reaction regioselectivity
N-desmethyl
Removing N-methyl group changes pyrrolidine basicity; solubility, permeability, and target engagement may not transfer

Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Shift vs. Non-Brominated Parent

The target compound differs from the non‑brominated parent 1′-methylspiro[indoline‑3,3′-pyrrolidin]‑2‑one (coerulescine, CAS 66859‑18‑5) by the presence of a bromine atom at the indoline 6‑position. This substitution increases the molecular weight from 202.25 g mol⁻¹ to 281.15 g mol⁻¹ (+78.90 g mol⁻¹) [1]. Although an experimentally measured LogP value is not publicly available for the target compound, the addition of an aromatic bromine atom typically raises LogP by 0.7–1.0 units relative to the non‑halogenated congener (class‑level inference based on well‑established Hansch π constants for aromatic bromine) [2]. Coerulescine has a computed XlogP of 0.80 [1]; the target compound is therefore predicted to exhibit an XlogP in the range of ~1.5–2.0, indicating significantly higher lipophilicity.

Lipophilicity shift
Class-level inference
ΔLogP ≈ +0.7 to +1.0
ΔMW = +78.90 g mol⁻¹
Supports lipophilicity-dependent pharmacology review
Estimated from Hansch π constants; experimental LogP not available
physicochemical property lipophilicity drug-like property

Synthetic Handle for Pd-Catalyzed Cross-Coupling

The 6‑bromo substituent on the target compound serves as an aryl halide partner for Pd‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig amination), enabling late‑stage diversification of the spirocyclic scaffold . In contrast, the non‑brominated parent coerulescine (CAS 66859‑18‑5) lacks any halogen handle and cannot participate in such transformations without prior functionalization [1]. This synthetic advantage is structural and absolute: the bromine atom is installed at the indoline 6‑position, which is electronically activated for oxidative addition to Pd(0), whereas the 5‑bromo isomer (5‑bromocoerulescine) offers a different electronic environment that may alter reaction rates and regioselectivity .

Cross-coupling handle
Class-level inference
Aryl-Br competent for Pd(0) oxidative addition; enables Suzuki, Sonogashira, Buchwald–Hartwig
Supports synthetic diversification workflow fit
No coupling data for this exact compound in public literature
synthetic chemistry cross-coupling C–C bond formation

Acetylcholinesterase Inhibitory Activity

A library of spiro[indoline‑3,3′‑pyrrolidine] derivatives synthesized by Huang et al. (2018) was evaluated for acetylcholinesterase (AChE) inhibitory activity. The most potent compound, 4d, exhibited an IC₅₀ of 69.07 ± 10.99 μM against AChE in a fluorometric assay [1]. Although the exact target compound (6‑bromo‑1′‑methyl derivative) was not directly tested in this study, it shares the identical spirocyclic core and differs only by the 6‑bromo substituent. In the class‑level SAR, electron‑withdrawing substituents on the indoline ring were generally tolerated and could modulate potency [1].

AChE inhibition
Supporting evidence
Class representative 4d IC₅₀ = 69.07 ± 10.99 μM
Target compound: not directly measured
Supports scaffold competence for AChE active-site engagement
Fluorometric assay; 4d carries 5-Cl substituent
acetylcholinesterase inhibition CNS drug discovery Alzheimer's disease

Antileishmanial Activity

Sahu et al. (2023) reported a series of spiro[indoline‑3,2′‑pyrrolidin]‑2‑one and spiro[indoline‑3,3′‑pyrrolizin]‑2‑one derivatives with in vitro activity against Leishmania donovani. The most active compounds (24a, 24e, 24f, 25d) showed IC₅₀ values of 2.43 μM, 0.96 μM, 1.62 μM, and 3.55 μM, respectively, versus the standard drug amphotericin B (IC₅₀ = 0.060 μM) [1]. Several compounds also inhibited Leishmania DNA topoisomerase type IB [1]. The target compound, though not directly assayed, is a close structural relative within the spirooxindole‑pyrrolidine class and represents a brominated analog that could be evaluated for similar antiparasitic applications.

Antileishmanial activity
Supporting evidence
Most potent analog 24e IC₅₀ = 0.96 μM vs L. donovani
Amphotericin B IC₅₀ = 0.060 μM
Supports antiparasitic screening context for spirooxindole class
Topoisomerase IB inhibition reported; target compound not directly assayed
antileishmanial neglected tropical disease topoisomerase IB inhibition

Positional Isomer ADME Profile Divergence

The non‑brominated parent coerulescine has been characterized by admetSAR 2 predictions: human intestinal absorption probability 97.95%, Caco‑2 permeability probability 86.63%, blood–brain barrier penetration probability 95.00%, and P‑glycoprotein inhibitor probability 1.21% (i.e., not a P‑gp inhibitor) [1]. Bromination at the 6‑position (target compound) versus the 5‑position (5‑bromocoerulescine, CAS 1829549‑86‑1) is expected to differentially affect CYP metabolism, with 6‑bromo substitution potentially blocking a metabolic soft spot at the indoline para‑like position, while 5‑bromo may create different steric and electronic interactions at CYP active sites . Although direct comparative metabolic stability data are not publicly available, the positional isomer distinction is a well‑recognized determinant of ADME outcomes in drug discovery [2].

ADME isomer divergence
Data to verify
6-Br may block indoline para-like metabolic soft spot; 5-Br may create different CYP interactions
Positional isomer context may require ADME review
Qualitative inference; no direct comparative metabolic stability data
ADME prediction positional isomer drug metabolism

MDM2–p53 Inhibition Potential

The spiroindolinone pyrrolidine scaffold is a validated pharmacophore for MDM2–p53 protein–protein interaction inhibition. Optimized clinical candidates such as RO8994 exhibit IC₅₀ values of 5 nM (HTRF binding assay) and 20 nM (MTT proliferation assay) [1], while the early lead compound 5 showed an IC₅₀ of 3.9 μM in a biochemical binding assay [2]. The target compound, 6‑bromo‑1′‑methylspiro[indoline‑3,3′‑pyrrolidin]‑2‑one, shares the identical spiro[indoline‑3,3′‑pyrrolidin]‑2‑one core present in these MDM2 inhibitors and carries a bromine substituent that can engage in halogen bonding with the MDM2 binding pocket, a feature exploited in related series [3]. Although no direct MDM2 inhibition data exist for this exact compound, the scaffold identity alone positions it as a relevant entry point for p53‑related oncology research.

MDM2–p53 inhibition
Supporting evidence
Scaffold precedent: RO8994 IC₅₀ = 5 nM (HTRF)
Target compound: not directly measured
Supports oncology pathway-study fit via scaffold identity
Halogen bonding potential inferred from related co-crystal structures
MDM2 inhibitor p53 anticancer agent

Recommended Application Scenarios


Scaffold Diversification via Cross-Coupling

The 6‑bromo aryl halide handle makes this compound an ideal starting point for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling reactions to generate focused libraries of spiro[indoline‑3,3′‑pyrrolidin]‑2‑one analogs. Procurement for medicinal chemistry programs seeking rapid SAR exploration around the indoline ring is recommended, as the bromine eliminates the need for pre‑functionalization steps required by the non‑halogenated parent coerulescine.

CNS Drug Discovery Probe

The non‑brominated parent coerulescine is predicted by admetSAR 2 to have 95% probability of blood–brain barrier penetration and is not a P‑glycoprotein substrate (79.32% probability) [1]. The 6‑bromo analog, with its higher predicted lipophilicity, is a logical next‑step probe for CNS targets including acetylcholinesterase [2] and other neurological enzymes, particularly where halogen bonding may enhance target affinity.

Antiparasitic Lead Optimization

Given the demonstrated antileishmanial activity of the spirooxindole‑pyrrolidine class (IC₅₀ values as low as 0.96 μM against L. donovani) and topoisomerase IB inhibition [3], the 6‑bromo derivative is a suitable candidate for inclusion in antiparasitic screening cascades. The bromine atom provides both a synthetic handle for further optimization and potential halogen‑bonding interactions with parasite‑specific targets.

Oncology Probe Targeting MDM2–p53

The spiro[indoline‑3,3′‑pyrrolidin]‑2‑one core is the pharmacophoric foundation of clinically evaluated MDM2 inhibitors (e.g., RO8994, IC₅₀ = 5 nM) [4]. The target compound serves as a brominated entry point for structure‑based lead generation targeting the p53 binding pocket of MDM2, where the bromine may engage in favorable halogen‑bonding contacts as observed in related co‑crystal structures [5].

Application
Selection Property
Validation Focus
Scaffold diversification
Aryl bromide cross-coupling handle
Pd-catalyzed coupling reactivity review
CNS target probe studies
Predicted BBB penetration and lipophilicity
AChE and neurological enzyme assay context
Antiparasitic screening
Spirooxindole class anti-leishmanial precedent
L. donovani and topoisomerase IB endpoint review
Oncology pathway studies
Spiro[indoline-pyrrolidin]-2-one MDM2 pharmacophore
p53 pathway-response and binding-pocket interpretation
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